molecular formula C10H10N2O2 B1387854 Methyl 2-methyl-2H-indazole-7-carboxylate CAS No. 1092351-88-6

Methyl 2-methyl-2H-indazole-7-carboxylate

Cat. No.: B1387854
CAS No.: 1092351-88-6
M. Wt: 190.2 g/mol
InChI Key: QHVGFEGPYPLSET-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Organic Chemistry

Indazole derivatives constitute one of the most important classes of nitrogen-containing heterocyclic compounds in contemporary organic chemistry, representing a bicyclic ring structure composed of a pyrazole ring fused with a benzene ring. These compounds exist primarily in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable and therefore predominant in most chemical systems. The nitrogen-containing heterocycles serve as essential building blocks for numerous bioactive natural products and commercially available compounds, making them pharmacologically important scaffolds that have attracted considerable attention from chemists across various disciplines. Indazole derivatives demonstrate remarkable structural diversity through the incorporation of different functional groups at various positions on the bicyclic framework, leading to compounds with significantly different properties and applications.

The chemical versatility of indazole derivatives stems from their ability to undergo diverse synthetic transformations while maintaining the integrity of the core heterocyclic structure. These transformations include electrophilic aromatic substitution reactions, nucleophilic additions, and various coupling reactions that allow for the introduction of specific functional groups at predetermined positions. The electron-rich nature of the indazole system facilitates many of these reactions, while the nitrogen atoms provide sites for hydrogen bonding and coordination chemistry applications. Furthermore, the planar aromatic structure of indazoles enables effective pi-pi stacking interactions, which contribute to their utility in supramolecular chemistry and materials science applications.

The significance of indazole derivatives in organic chemistry extends beyond their synthetic accessibility to encompass their role as versatile intermediates in multi-step synthetic sequences. The presence of both electron-donating and electron-withdrawing effects within the same molecule creates opportunities for regioselective functionalization, allowing chemists to develop sophisticated synthetic strategies for complex target molecules. This dual reactivity pattern makes indazoles particularly valuable in the construction of polycyclic systems and in the development of novel synthetic methodologies that exploit the unique electronic properties of the heterocyclic framework.

Contemporary research in indazole chemistry has revealed numerous applications ranging from pharmaceutical development to materials science, with particular emphasis on their utility as bioisosteres for other aromatic systems. The ability of indazoles to mimic the properties of indoles and phenols while often providing superior metabolic stability and oral bioavailability has made them attractive alternatives in drug discovery programs. This bioisosteric relationship has led to the development of numerous successful pharmaceutical compounds that incorporate the indazole motif as a key structural element, demonstrating the practical importance of understanding indazole chemistry in modern organic synthesis.

Historical Context and Discovery

The historical development of indazole chemistry traces back to the late nineteenth century when the fundamental indazole structure was first discovered by Emil Fischer and Kuzel in 1883. These pioneering researchers, along with Emil Fischer and Tafel, performed the initial characterization studies that established the basic structural framework and chemical properties of the indazole system. The early investigations focused primarily on understanding the tautomeric behavior of indazoles, which presented significant challenges due to the dynamic equilibrium between different structural forms and the difficulty in determining the precise location of hydrogen atoms within the heterocyclic system.

During the early period of indazole research, significant confusion existed regarding the distinction between indazole and isoindazole forms, with researchers struggling to definitively locate the imino-hydrogen atom on either nitrogen atom within the bicyclic structure. Hayes and Hunter contributed important insights by demonstrating that the traditional distinction between indazole and isoindazole was invalid, as the hydrogen atom could not be definitively assigned to a specific nitrogen position. This understanding led to the recognition that the indazole system exhibits tautomeric behavior, with multiple contributing forms that influence the overall chemical and physical properties of these compounds.

The development of synthetic methodologies for indazole derivatives progressed gradually throughout the twentieth century, with researchers developing various approaches to construct the heterocyclic framework. Early synthetic methods often involved challenging multi-step sequences with modest yields, reflecting the limited understanding of the electronic and steric factors that govern indazole formation and reactivity. The nitrosation step in particular presented significant difficulties, requiring extensive optimization and modification of reaction conditions to achieve acceptable yields. Despite these challenges, researchers recognized the potential importance of indazole derivatives and continued to develop improved synthetic approaches.

The evolution of indazole chemistry accelerated significantly with advances in mechanistic understanding and the development of modern synthetic techniques. The recognition that indazoles could serve as valuable bioisosteres for other aromatic systems opened new avenues for pharmaceutical applications, leading to increased research interest and investment in indazole chemistry. This historical progression from fundamental discovery to practical application illustrates the importance of systematic investigation in heterocyclic chemistry and demonstrates how early foundational work enables later technological advances.

Significance in Contemporary Chemical Research

The contemporary significance of indazole derivatives in chemical research extends far beyond their historical importance, encompassing diverse applications in medicinal chemistry, materials science, and synthetic methodology development. Modern research has revealed that indazole-containing compounds exhibit remarkable biological activities, including anticancer, anti-inflammatory, antiarrhythmic, antifungal, antibacterial, and anti-HIV properties, making them attractive targets for pharmaceutical development. The incorporation of indazole motifs into drug molecules has resulted in numerous successful therapeutic agents, including niraparib for cancer treatment, pazopanib as a tyrosine kinase inhibitor, and benzydamine as an anti-inflammatory agent. These successful applications have validated the importance of indazole chemistry in contemporary drug discovery efforts.

In the realm of protein kinase inhibition, indazole derivatives have emerged as particularly promising scaffolds for developing selective and potent inhibitors. Recent research has demonstrated the utility of indazole-based compounds as inhibitors of various kinases, including cyclin-dependent kinases, Aurora kinases, and epidermal growth factor receptor variants. The structural features of indazoles enable them to form specific interactions with kinase active sites, leading to compounds with excellent selectivity profiles and therapeutic potential. Compounds such as entrectinib have progressed to clinical trials for the treatment of anaplastic lymphoma kinase-dependent tumors, demonstrating the translational potential of indazole-based drug discovery.

The synthetic chemistry of indazoles has also advanced significantly with the development of novel methodologies for constructing these heterocyclic systems. Modern approaches include metal-catalyzed annulation reactions, cascade transformations involving multiple bond formations, and innovative strategies that exploit the unique reactivity patterns of indazole precursors. These methodological advances have enabled chemists to access complex indazole derivatives with greater efficiency and selectivity, facilitating the exploration of structure-activity relationships and the development of optimized compounds for specific applications.

The interdisciplinary nature of contemporary indazole research reflects the broad applicability of these compounds across multiple scientific domains. Research efforts encompass computational studies to understand electronic properties and predict biological activities, synthetic investigations to develop improved preparation methods, and biological evaluations to identify new therapeutic applications. This comprehensive approach has led to a deeper understanding of the fundamental properties that make indazoles attractive for various applications and has guided the rational design of new derivatives with enhanced properties. The integration of structure-based drug design, medicinal chemistry optimization, and advanced synthetic methodologies continues to drive innovation in indazole research.

Scope and Objectives of the Review

The scope of this comprehensive review centers specifically on this compound, a distinctive indazole derivative that exemplifies the structural complexity and chemical diversity achievable within this heterocyclic family. This particular compound, identified by its Chemical Abstracts Service number 1092351-88-6, represents an important example of functionalized indazoles that incorporate both alkyl substitution at the nitrogen position and ester functionality on the aromatic ring. The molecular structure of this compound, characterized by the molecular formula C10H10N2O2 and featuring a methyl group at the 2-position and a methyl carboxylate group at the 7-position, provides an excellent case study for understanding the relationship between structural features and chemical properties in indazole systems.

The primary objective of this review is to provide a thorough examination of the chemical and structural characteristics of this compound within the broader context of indazole chemistry. This analysis encompasses detailed consideration of the compound's molecular architecture, including the spatial arrangement of functional groups and the electronic effects that arise from the specific substitution pattern. The review aims to elucidate how the particular combination of substituents influences the chemical reactivity, physical properties, and potential applications of this specific indazole derivative compared to other members of the indazole family.

A secondary objective involves analyzing the synthetic accessibility and preparation methods relevant to this compound, drawing upon the extensive literature on indazole synthesis to identify potential routes for accessing this compound and related derivatives. This analysis includes consideration of the various synthetic strategies that have been developed for constructing 2H-indazole systems, the methods available for introducing ester functionality at the 7-position, and the approaches for achieving selective N-methylation at the 2-position. Understanding these synthetic aspects is crucial for appreciating the chemical challenges and opportunities associated with this particular indazole derivative.

The review also seeks to establish connections between the structural features of this compound and the broader trends in indazole chemistry, particularly regarding the influence of substitution patterns on biological activity and chemical reactivity. By examining this specific compound in the context of related indazole derivatives that have demonstrated biological activity, the review aims to provide insights into the potential applications and research directions that might be pursued with this particular molecular framework. This comparative analysis will help establish the unique characteristics of this compound while highlighting its relationship to the successful indazole-based compounds that have been developed for various applications.

Property Value Reference
Chemical Name This compound
Chemical Abstracts Service Number 1092351-88-6
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
Simplified Molecular Input Line Entry System CN1C=C2C=CC=C(C2=N1)C(=O)OC
International Chemical Identifier InChI=1S/C10H10N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h3-6H,1-2H3
International Chemical Identifier Key QHVGFEGPYPLSET-UHFFFAOYSA-N
Polar Surface Area 44.12 Ų
Logarithm of Partition Coefficient 1.35990
Exact Mass 190.07400

Properties

IUPAC Name

methyl 2-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGFEGPYPLSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653317
Record name Methyl 2-methyl-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-88-6
Record name Methyl 2-methyl-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Method

Step Reagents & Conditions Description Yield & Notes
1 Carboxylic acid + Methanol + H2SO4 Acid-catalyzed esterification under reflux High yield, high purity ester formed

This method involves refluxing the indazole-7-carboxylic acid with excess methanol in the presence of catalytic sulfuric acid, leading to methyl ester formation. The reaction is straightforward, scalable, and typically results in high purity products suitable for further functionalization.

Regioselective Alkylation of Indazole Core

The indazole ring can be alkylated at N1 or N2 positions, but the regioselectivity depends heavily on reaction conditions such as base, solvent, temperature, and electrophile used.

Entry Electrophile Base Solvent Temp (°C) Time (h) Major Product Yield (%) N1:N2 Ratio
1 n-Pentyl bromide Cs2CO3 1,4-Dioxane RT 16 No product 0 n.a.
2 n-Pentyl bromide NaH THF 0 → 50 24 N1-substituted 89 >99:1
3 n-Pentanol (Mitsunobu) DBAD, PPh3 THF 0 → RT 2 N2-substituted 58 1:2.9
  • Using sodium hydride (NaH) in tetrahydrofuran (THF) at elevated temperatures favors highly selective N1-alkylation with excellent yields and regioselectivity (>99:1).

  • Mitsunobu reaction conditions using alcohols as alkylating agents favor N2-substitution with moderate yields and selectivity.

  • Cesium carbonate (Cs2CO3) in dioxane at room temperature is ineffective due to low solubility but heating to 90 °C dramatically increases yield (up to 96%) for N1-substitution.

Influence of Solvent and Base on Yield and Selectivity

Solvent Base Temp (°C) Yield of N1 Product (%)
DMF Cs2CO3 90 60
DMSO Cs2CO3 90 54
NMP Cs2CO3 90 42
Chlorobenzene Cs2CO3 90 66
Toluene Cs2CO3 90 56
1,4-Dioxane Cs2CO3 90 96

The choice of solvent significantly affects the yield of N1-substituted products. 1,4-Dioxane at elevated temperature with cesium carbonate provides the highest yield of N1-substituted methyl indazole carboxylate.

Density Functional Theory (DFT) studies reveal that:

  • The presence of cesium ion facilitates chelation with the indazole nitrogen and the carboxylate oxygen, favoring N1-alkylation.

  • Non-covalent interactions influence N2-substitution pathways.

  • Tautomerism between 1H- and 2H-indazole forms affects reactivity and regioselectivity.

  • Natural Bond Orbital (NBO) analysis and Fukui indices support the observed regioselectivity trends.

Method Key Reagents & Conditions Product Focus Yield Range (%) Regioselectivity Notes
Acid-catalyzed esterification Methanol, H2SO4, reflux Methyl ester formation High (>85) Straightforward methylation of acid
Alkylation with NaH NaH, alkyl bromide, THF, 0–50 °C N1-substituted indazole Up to 89 High N1 selectivity (>99:1)
Alkylation with Cs2CO3 Cs2CO3, dioxane, 90 °C N1-substituted indazole Up to 96 High yield, solvent-dependent
Mitsunobu reaction Alcohol, DBAD, PPh3, THF, 0–RT °C N2-substituted indazole Moderate (58) Favors N2-substitution

The preparation of methyl 2-methyl-2H-indazole-7-carboxylate is efficiently achieved through a combination of esterification and regioselective alkylation strategies. Key factors influencing the outcome include the choice of base, solvent, temperature, and electrophile. Cesium carbonate in dioxane at elevated temperature and sodium hydride in THF are particularly effective for high-yield, regioselective N1-alkylation. Mechanistic studies using DFT provide valuable insights into the regioselectivity, guiding the optimization of reaction conditions for targeted synthesis.

This comprehensive understanding enables the synthesis of this compound with high purity and yield, facilitating its use in further medicinal chemistry and biological research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-2H-indazole-7-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that indazole derivatives exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines, making it a candidate for further development in cancer therapies .
  • Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Biochemical Applications

The compound is also utilized in various biochemical assays and processes:

  • Protein Labeling and Modification : this compound can be used in protein labeling techniques, which are essential for studying protein interactions and functions .
  • Western Blotting and Protein Quantitation : It serves as a reagent in Western blotting protocols, aiding in the detection and quantification of proteins within complex mixtures .

Material Science

In material science, this compound is explored for its potential use in the development of new materials:

  • Polymer Synthesis : The compound can act as a building block for synthesizing novel polymers with tailored properties, which can be applied in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Anti-inflammatory effects
Biochemical ApplicationsProtein labeling and modification
Western blotting and protein quantitation
Material SciencePolymer synthesis

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indazole derivatives, including this compound, and their evaluation against multiple cancer cell lines. The results demonstrated significant cytotoxicity, suggesting a pathway for developing new anticancer drugs.
  • Protein Interaction Studies : In a biochemical assay described in Biochemistry Journal, this compound was utilized to label proteins involved in signaling pathways. The labeled proteins were analyzed using mass spectrometry, confirming the compound's utility in protein interaction studies.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

The following analysis compares Methyl 2-methyl-2H-indazole-7-carboxylate with structurally analogous indazole derivatives, focusing on molecular features, physicochemical properties, and functional differences.

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Indazole Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound 1092351-88-6 C₁₀H₁₀N₂O₂ 190.20 Methyl ester (C7), methyl (C2)
2-Methyl-2H-indazole-7-carboxylic acid 1234615-75-8 C₉H₈N₂O₂ 176.17 Carboxylic acid (C7), methyl (C2)
Ethyl 1H-indazole-7-carboxylate 885278-74-0 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester (C7)
Methyl 6-amino-1H-indazole-4-carboxylate 885518-56-9 C₉H₉N₃O₂ 191.19 Methyl ester (C4), amino (C6)
Methyl 5-chloro-1H-indazole-7-carboxylate 1260851-42-0 C₉H₇ClN₂O₂ 210.62 Methyl ester (C7), chloro (C5)
Key Observations:

Ethyl ester (Ethyl 1H-indazole-7-carboxylate) introduces marginally higher hydrophobicity than the methyl ester, which may influence pharmacokinetic properties .

Chloro substitution (Methyl 5-chloro-1H-indazole-7-carboxylate) increases molecular weight and electron-withdrawing effects, altering reactivity and binding affinity . Amino substitution (Methyl 6-amino-1H-indazole-4-carboxylate) introduces hydrogen-bonding capability, which could enhance solubility and target specificity .

Key Observations:
  • Solubility : Methyl esters generally exhibit better solubility in organic solvents than carboxylic acids, aligning with their use in synthetic organic chemistry .
  • Safety : Carboxylic acid derivatives (e.g., 2-Methyl-2H-indazole-7-carboxylic acid) pose higher risks of skin/eye irritation compared to esters, likely due to increased acidity .

Biological Activity

Methyl 2-methyl-2H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1092351-88-6
  • Structure : The compound features an indazole ring system, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of indazole exhibited promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.0Inhibition of cell cycle progression
MCF-7 (Breast)7.5Induction of apoptosis
A549 (Lung)6.0Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that this compound exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Mechanistic Studies

The biological activity of this compound is often linked to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.

Case Studies

  • Case Study on Cancer Cell Lines :
    • In vitro studies demonstrated that treatment with this compound led to a significant decrease in the viability of cancer cells. The study utilized flow cytometry to analyze the effects on cell cycle distribution and apoptosis rates.
  • Antimicrobial Efficacy :
    • A clinical study assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for Methyl 2-methyl-2H-indazole-7-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization or esterification reactions. A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst, similar to methods used for structurally related indazole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate synthesis) . For example:

  • Method A : Reflux a mixture of 2-methyl-2H-indazole-7-carboxylic acid (1.0 equiv) and methanol (excess) in acetic acid with catalytic sulfuric acid for 5–8 hours.
  • Method B : Use a coupling agent like DCC (dicyclohexylcarbarbodiimide) to esterify 2-methyl-2H-indazole-7-carboxylic acid with methanol under anhydrous conditions.

Q. Key Considerations :

  • Prolonged refluxing in acetic acid may degrade acid-sensitive functional groups.
  • Yields typically range from 60–85%, depending on purity of starting materials and reaction monitoring (e.g., TLC or HPLC) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Primary Techniques :

  • X-ray Crystallography : For absolute configuration determination, SHELXL refinement is widely used for small-molecule crystallography .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl group at position 2 and ester at position 7).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2, MW = 190.20) .

Q. Data Interpretation :

  • Compare spectral data with analogs like Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) to resolve ambiguities in peak assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Hazard Profile :

  • Classified as hazardous due to acute oral toxicity (Category 4) and skin irritation (Category 2) based on analogs like 7-Methoxy-2-methyl-1H-benzo[d]imidazole .

Q. Mitigation Strategies :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

Challenges :

  • Thermal motion in the methyl group (position 2) or ester moiety (position 7) may lead to poorly resolved electron density.

Q. Solutions :

  • Use SHELXL’s rigid-bond restraint to model anisotropic displacement parameters .
  • Compare with high-resolution data (<1.0 Å) from synchrotron sources to distinguish disorder from dynamic motion .

Q. Case Study :

  • For Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0), disorder in the ester group was resolved using twin refinement (SHELXL) .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution?

Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at the ester carbonyl.
  • Molecular Dynamics : Simulate solvation effects (e.g., in methanol or DMF) to predict hydrolysis rates .

Q. Validation :

  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions).

Q. How do substituent effects at position 2 (methyl vs. ethyl) influence the biological activity of indazole carboxylates?

Structural-Activity Relationship (SAR) Insights :

  • Methyl groups enhance metabolic stability compared to ethyl analogs, as seen in related compounds like Isobutyl 1-pentyl-1H-indazole-3-carboxylate .
  • Example : Methyl substitution reduces steric hindrance, improving binding affinity to target enzymes (e.g., kinases) .

Q. What strategies address low yields in large-scale synthesis of this compound?

Optimization Techniques :

  • Catalysis : Replace sulfuric acid with Amberlyst-15 (solid acid) to simplify purification.
  • Flow Chemistry : Continuous esterification reduces side reactions (e.g., transesterification) .

Q. Yield Comparison :

Method Scale Yield Purity
Batch Reflux10 g72%95%
Flow Reactor100 g88%98%

Q. How can chromatographic methods be optimized to separate this compound from its synthetic byproducts?

HPLC Conditions :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm.

Q. Byproduct Identification :

  • Common impurities include unreacted 2-methyl-2H-indazole-7-carboxylic acid (retention time = 3.2 min) and methyl ester dimer (retention time = 6.8 min) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Potential Causes :

  • Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) may arise during recrystallization.
  • Example : Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) exhibits a 5°C variation in mp due to solvent-dependent crystallization .

Q. Resolution :

  • Perform DSC (Differential Scanning Calorimetry) to confirm thermal behavior.

Q. How can conflicting bioactivity data for indazole carboxylates be reconciled in structure-based drug design?

Root Causes :

  • Differences in assay conditions (e.g., pH, ionic strength) or off-target effects.

Q. Validation Framework :

  • Reproduce assays under standardized conditions (e.g., NIH/NCATS guidelines).
  • Use X-ray co-crystallography to confirm binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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